![molecular formula C16H13F3O3 B2996764 4-[3-(三氟甲基)苯氧基]苯甲酸乙酯 CAS No. 866152-41-2](/img/structure/B2996764.png)

4-[3-(三氟甲基)苯氧基]苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

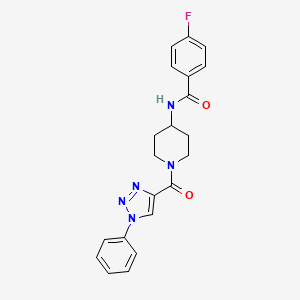

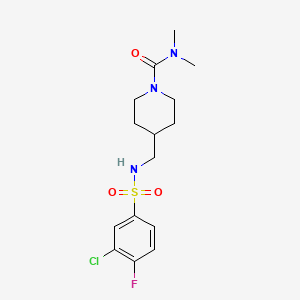

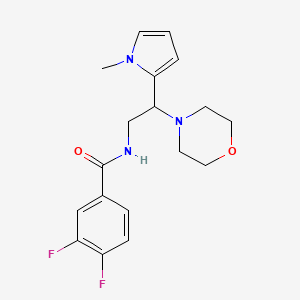

Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate is an organic compound with the molecular formula C16H13F3O3 . It is a derivative of benzoic acid, with a trifluoromethyl group and an ethoxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate consists of a benzene ring with an ethoxy group and a trifluoromethyl group attached. The trifluoromethyl group is attached to the benzene ring via an oxygen atom .科学研究应用

合成和生物活性

4-[3-(三氟甲基)苯氧基]苯甲酸乙酯及其衍生物在各个研究领域中得到探索,由于其化学性质而展示了广泛的应用。一项值得注意的应用是合成和评估新型抗幼年激素剂。这些化合物,如 4-(2-苄基己氧基)苯甲酸乙酯,已显示出诱导家蚕家蚕早熟变态,表明幼年激素缺乏效应。这表明在害虫管理和了解昆虫激素调节机制方面具有潜在应用 (Kuwano 等,2008)。

抗氧化活性与结构分析

对类似酚类化合物的结构-抗氧化活性关系的进一步研究表明,特定的官能团可以显着增强抗氧化活性。这些见解有助于理解化学结构的修改如何影响其生物功能,这对于设计更有效的抗氧化剂至关重要 (Chen 等,2020)。

液晶聚合物

4-[3-(三氟甲基)苯氧基]苯甲酸乙酯衍生物的另一个应用领域是侧链液晶聚硅氧烷的开发。这些材料表现出高近晶相性质,表明在先进材料科学中具有潜在用途,特别是在创建响应性和自适应液晶器件方面 (Bracon 等,2000)。

材料科学的可再生构建模块

探索用于材料科学的可再生资源,具有结构相似性的苯甲酸已被研究作为酚化的替代品,以增强分子对苯并恶嗪环形成的反应性。这项研究证明了使用天然存在的酚类化合物开发具有特定热和热机械性能的生物基材料的潜力,适用于各种应用 (Trejo-Machin 等,2017)。

超分子液晶网络

多功能氢键分子的自组装,包括与 4-[3-(三氟甲基)苯氧基]苯甲酸乙酯相似的分子,进入超分子液晶网络,突出了通过分子工程构建先进材料的潜力。这些网络通过分子间氢键形成,表现出独特的液晶特性,为材料设计提供了新的可能性 (Kihara 等,1996)。

作用机制

Target of Action

Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate is a complex organic compoundCompounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate, which may enhance hydrogen bonding interactions with proteins . This could potentially alter the activity of the target enzyme, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate might also be involved in similar biochemical pathways.

Result of Action

The presence of the trifluoromethyl group has been associated with improved drug potency , suggesting that this compound may have potent effects on its targets.

Action Environment

It’s known that the stability and reactivity of organoboron reagents, which are often used in suzuki–miyaura coupling reactions, can be influenced by specific reaction conditions . This suggests that the action of Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate might also be influenced by environmental factors.

属性

IUPAC Name |

ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O3/c1-2-21-15(20)11-6-8-13(9-7-11)22-14-5-3-4-12(10-14)16(17,18)19/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSRTANFVXDONZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2996681.png)

![2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2996683.png)

![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)

![2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2996694.png)

![4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2996703.png)